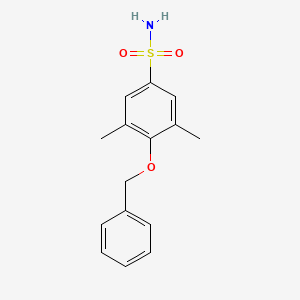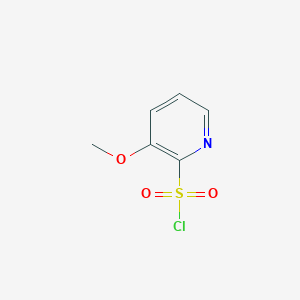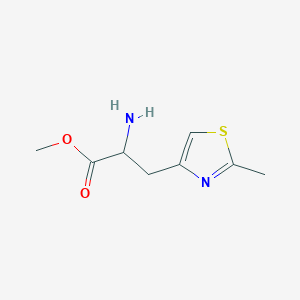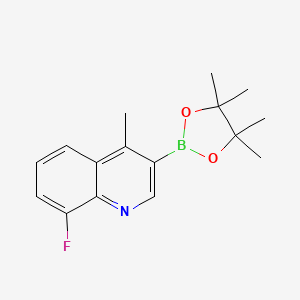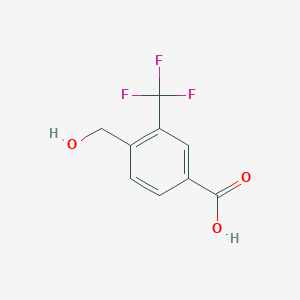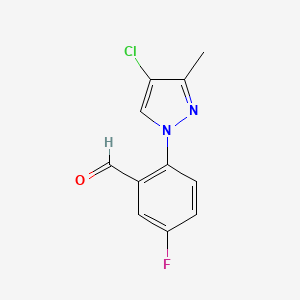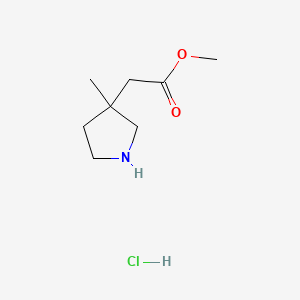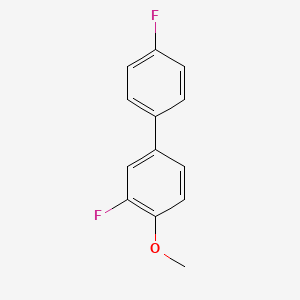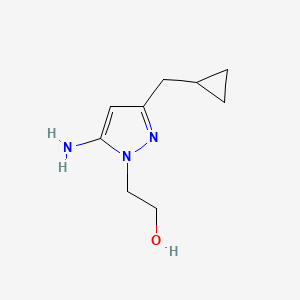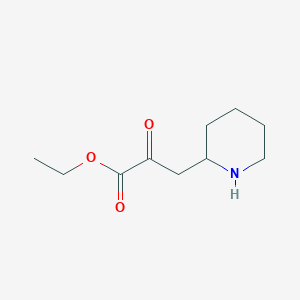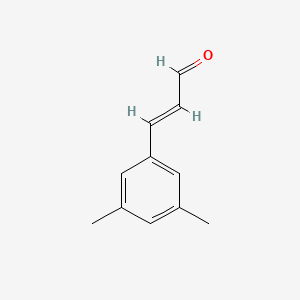
3-(3,5-Dimethylphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O It belongs to the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with two methyl groups at positions 3 and 5, and an aldehyde group at the end of a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)prop-2-enal typically involves the reaction of 3,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3,5-dimethylphenyl)prop-2-enal can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity of cinnamaldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: The parent compound of 3-(3,5-dimethylphenyl)prop-2-enal, lacking the methyl substitutions on the aromatic ring.
3-Phenylprop-2-enal: Similar structure but without the methyl groups at positions 3 and 5.
3-(4-Methylphenyl)prop-2-enal: A related compound with a single methyl group at position 4.
Uniqueness
3-(3,5-Dimethylphenyl)prop-2-enal is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. These substitutions can enhance its stability and modify its electronic properties, making it distinct from other cinnamaldehyde derivatives.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-8H,1-2H3/b4-3+ |
Clave InChI |
QEEXMMMSNIJBHP-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)/C=C/C=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)C=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)

